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molecular formula C15H14ClN3O2S B8327117 tert-Butyl 4-(3-chloro-4-cyanoisothiazol-5-yl)phenylcarbamate

tert-Butyl 4-(3-chloro-4-cyanoisothiazol-5-yl)phenylcarbamate

Cat. No. B8327117
M. Wt: 335.8 g/mol
InChI Key: HYHMQFQMUKYBPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08969583B2

Procedure details

A mixture of 3,5-dichloroisothiazole-4-carbonitrile (5.37 g, 30 mmol), 4-(tert-butoxycarbonylamino)phenylboronic acid (14.22 g, 60 mmol), potassium fluoride (6.11 g, 105 mmol), 18-crown-6 (3.96 g, 15 mmol), and palladium acetate (337 mg, 1.5 mmol) in toluene (250 ml) was heated at reflux for 6 hours. The reaction was cooled to room temperature and the mixture was diluted with water and EtOAc. Layers were separated and the aqueous layer was extracted with EtOAc (3×). The combined organic extracts were washed with brine and dried with MgSO4, filtered, and concentrated. The crude product was purified by flash silica gel column eluted with 5-15% EtOAc in hexanes to obtain the title compound as a white crystalline solid (8.55 g, 85%).
Quantity
5.37 g
Type
reactant
Reaction Step One
Quantity
14.22 g
Type
reactant
Reaction Step One
Quantity
6.11 g
Type
reactant
Reaction Step One
Quantity
3.96 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
337 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
85%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:6]([C:7]#[N:8])=[C:5](Cl)[S:4][N:3]=1.[C:10]([O:14][C:15]([NH:17][C:18]1[CH:23]=[CH:22][C:21](B(O)O)=[CH:20][CH:19]=1)=[O:16])([CH3:13])([CH3:12])[CH3:11].[F-].[K+].C1OCCOCCOCCOCCOCCOC1>C1(C)C=CC=CC=1.O.CCOC(C)=O.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[Cl:1][C:2]1[C:6]([C:7]#[N:8])=[C:5]([C:21]2[CH:20]=[CH:19][C:18]([NH:17][C:15](=[O:16])[O:14][C:10]([CH3:12])([CH3:11])[CH3:13])=[CH:23][CH:22]=2)[S:4][N:3]=1 |f:2.3,8.9.10|

Inputs

Step One
Name
Quantity
5.37 g
Type
reactant
Smiles
ClC1=NSC(=C1C#N)Cl
Name
Quantity
14.22 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC1=CC=C(C=C1)B(O)O
Name
Quantity
6.11 g
Type
reactant
Smiles
[F-].[K+]
Name
Quantity
3.96 g
Type
reactant
Smiles
C1COCCOCCOCCOCCOCCO1
Name
Quantity
250 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
337 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
Layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with EtOAc (3×)
WASH
Type
WASH
Details
The combined organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash silica gel column
WASH
Type
WASH
Details
eluted with 5-15% EtOAc in hexanes

Outcomes

Product
Name
Type
product
Smiles
ClC1=NSC(=C1C#N)C1=CC=C(C=C1)NC(OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 8.55 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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